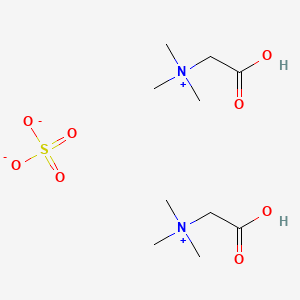
Bis((carboxymethyl)trimethylammonium) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to yellow liquid that is highly flammable and water-soluble . This compound is known for its reactivity and is used in various chemical processes and research applications.
Métodos De Preparación
1,2,3,4-diepoxybutane can be synthesized through the epoxidation of butadiene. The reaction typically involves the use of peracids or hydrogen peroxide as oxidizing agents under controlled conditions . Industrial production methods may vary, but they generally follow similar principles of epoxidation, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,2,3,4-diepoxybutane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different alcohols or other reduced forms.
Substitution: It reacts with nucleophiles such as alcohols, amines, and phenols, leading to the formation of substituted products.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4-diepoxybutane is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It serves as a cross-linking agent in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is employed in the production of certain polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-diepoxybutane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is due to the presence of two epoxide groups, which are highly reactive towards nucleophilic attack. The molecular targets and pathways involved include interactions with proteins, DNA, and other cellular components, which can result in cross-linking and other modifications.
Comparación Con Compuestos Similares
1,2,3,4-diepoxybutane can be compared with other similar compounds such as:
Ethylene oxide: A simpler epoxide with similar reactivity but different applications.
Propylene oxide: Another epoxide used in various industrial applications.
Butadiene monoxide: A related compound with one epoxide group instead of two.
The uniqueness of 1,2,3,4-diepoxybutane lies in its dual epoxide groups, which confer higher reactivity and versatility in chemical reactions compared to its simpler counterparts .
Propiedades
Número CAS |
93778-43-9 |
|---|---|
Fórmula molecular |
C10H24N2O8S |
Peso molecular |
332.37 g/mol |
Nombre IUPAC |
carboxymethyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/2C5H11NO2.H2O4S/c2*1-6(2,3)4-5(7)8;1-5(2,3)4/h2*4H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
VQOJVZCNOWWFTE-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


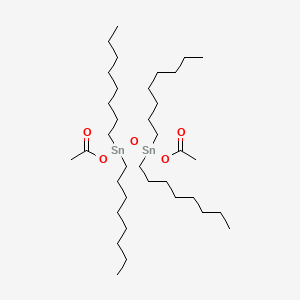
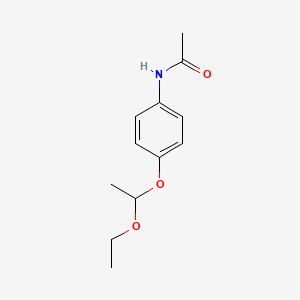
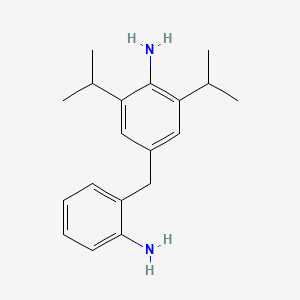
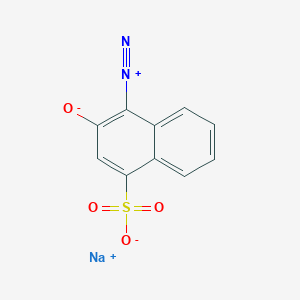
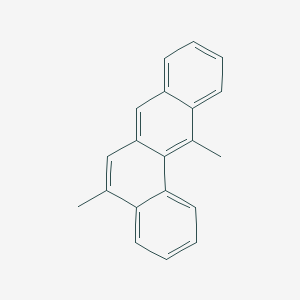
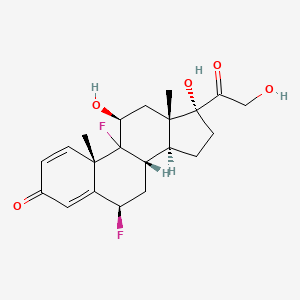

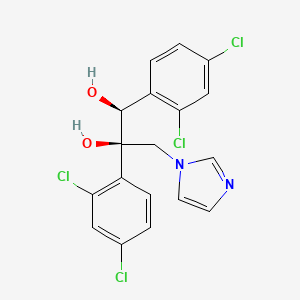
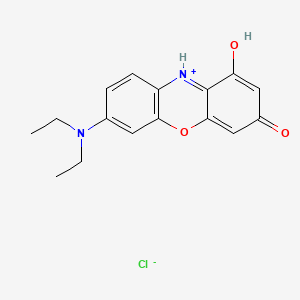
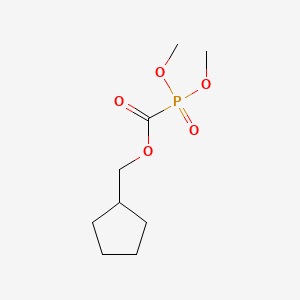
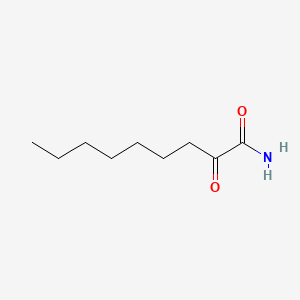
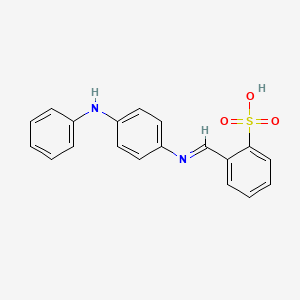
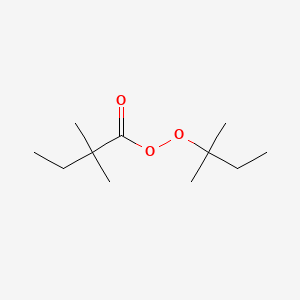
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
